molecular formula C6H13NO2 B13610308 O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine

O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine

Cat. No.: B13610308
M. Wt: 131.17 g/mol
InChI Key: VJMFCTRXNWBQBZ-UHFFFAOYSA-N
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Description

O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine is a chemical compound with the molecular formula C6H13NO2. It is known for its unique structure, which includes a tetrahydro-2H-pyran ring attached to a hydroxylamine group via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine typically involves the reaction of tetrahydro-2H-pyran-4-carbaldehyde with hydroxylamine hydrochloride in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, and primary amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of O-((tetrahydro-2H-pyran-4-yl)methyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity and function. The specific pathways involved depend on the context of its application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its tetrahydro-2H-pyran ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

O-(oxan-4-ylmethyl)hydroxylamine

InChI

InChI=1S/C6H13NO2/c7-9-5-6-1-3-8-4-2-6/h6H,1-5,7H2

InChI Key

VJMFCTRXNWBQBZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CON

Origin of Product

United States

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